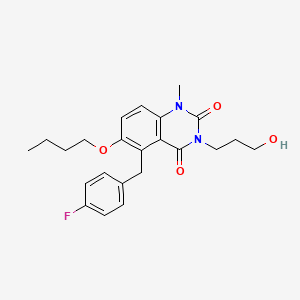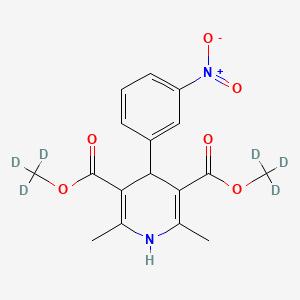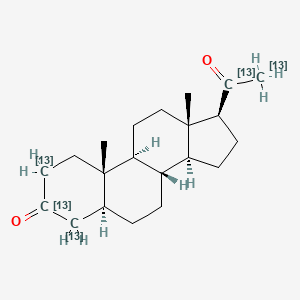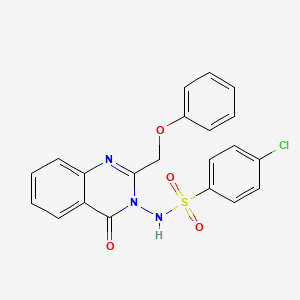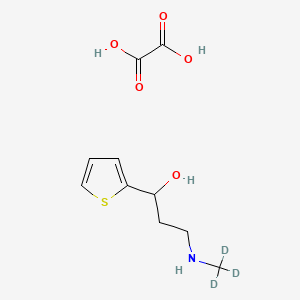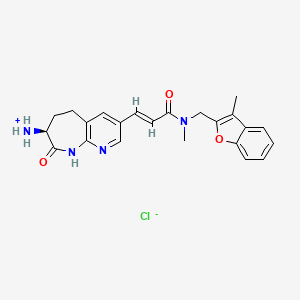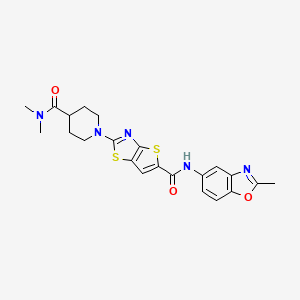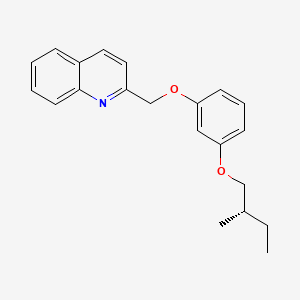
Gpbar1-IN-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gpbar1-IN-3 is a selective agonist for the G-protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5. This compound has shown significant potential in regulating bile acid synthesis, lipid metabolism, and energy homeostasis. It is also known for its anti-inflammatory properties, making it a promising candidate for treating various inflammatory diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Gpbar1-IN-3 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route typically involves:
Formation of the Core Structure: This step involves the construction of the core structure of this compound through a series of condensation and cyclization reactions.
Functional Group Modifications: The core structure is then modified by introducing various functional groups through substitution reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for reaction monitoring and control. Key steps include:
Batch Processing: Large-scale batch reactors are used to carry out the synthesis.
Continuous Flow Systems: Continuous flow systems may be employed for certain steps to enhance reaction efficiency and product yield.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Gpbar1-IN-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions are commonly employed to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Catalysts such as palladium on carbon are used in hydrogenation reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activities .
Wissenschaftliche Forschungsanwendungen
Gpbar1-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the GPBAR1 receptor and its role in bile acid metabolism.
Biology: Investigated for its effects on cellular signaling pathways and gene expression.
Medicine: Explored as a potential therapeutic agent for treating inflammatory diseases, metabolic disorders, and liver diseases.
Industry: Utilized in the development of new drugs targeting GPBAR1 and related pathways.
Wirkmechanismus
Gpbar1-IN-3 exerts its effects by binding to the GPBAR1 receptor, a G-protein-coupled receptor activated by bile acids. Upon binding, this compound triggers intracellular signaling pathways, including the activation of adenylate cyclase and the subsequent increase in cyclic adenosine monophosphate (cAMP) levels. This leads to the regulation of various downstream targets involved in inflammation, metabolism, and bile acid homeostasis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Obacunone: A natural GPBAR1 agonist with similar anti-inflammatory properties.
Quinovic Acid: Another natural compound that activates GPBAR1 and stimulates the secretion of glucagon-like peptide 1 (GLP-1).
Uniqueness
Gpbar1-IN-3 is unique due to its high selectivity and potency as a GPBAR1 agonist. Unlike some natural agonists, this compound has been optimized for enhanced activity and reduced off-target effects, making it a valuable tool for scientific research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C21H23NO2 |
|---|---|
Molekulargewicht |
321.4 g/mol |
IUPAC-Name |
2-[[3-[(2S)-2-methylbutoxy]phenoxy]methyl]quinoline |
InChI |
InChI=1S/C21H23NO2/c1-3-16(2)14-23-19-8-6-9-20(13-19)24-15-18-12-11-17-7-4-5-10-21(17)22-18/h4-13,16H,3,14-15H2,1-2H3/t16-/m0/s1 |
InChI-Schlüssel |
LBVBVGWILMIBBX-INIZCTEOSA-N |
Isomerische SMILES |
CC[C@H](C)COC1=CC=CC(=C1)OCC2=NC3=CC=CC=C3C=C2 |
Kanonische SMILES |
CCC(C)COC1=CC=CC(=C1)OCC2=NC3=CC=CC=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



